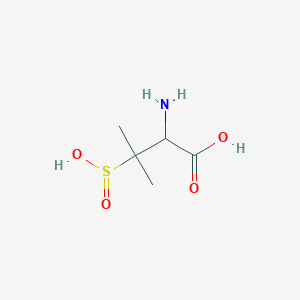

2-氨基-3-甲基-3-亚磺基丁酸

描述

Asymmetric Synthesis of Alpha-Amino Acids

The asymmetric synthesis of alpha-amino acids is a critical area of study due to their importance in the development of pharmaceuticals and peptides. One approach to synthesizing these compounds involves the use of sulfinimines, which are derived from N-sulfinyl imines. A notable method includes the preparation of N-sulfinyl alpha-amino 1,3-dithioketals, which are obtained in high diastereomeric excess (de) and good yield by treating sulfinimines with lithio-1,3-dithianes. This process allows for the selective removal of either the N-sulfinyl or the thioketal groups, yielding stable alpha-amino 1,3-dithioketals and N-sulfinyl alpha-amino ketones, respectively. The utility of this method is demonstrated in the asymmetric synthesis of the polyoxypeptin amino acid (2S,3R)-(-)-3-hydroxy-3-methylproline, showcasing the potential of sulfinimine-derived chiral building blocks in the synthesis of complex amino acids .

Synthesis of Alpha-Amino Acid Thioesters

Another significant advancement in the synthesis of alpha-amino acids is the development of a new method for synthesizing alpha-amino acid thioesters. This process involves the Pummerer reaction of 3-substituted-4-sulfinyl-β-sultams with trifluoroacetic anhydride (TFAA). The synthesis begins with the preparation of β-sultams, which are then sulfenylated and oxidized to yield the desired 4-sulfinyl-β-sultams. Diastereoselective synthesis is achieved through 1,3-asymmetric induction in a [2 + 2] cycloaddition between a sulfene intermediate and chiral imines. Notably, N-alkylimines result in better diastereoselectivities compared to N-aralkylimines. The subsequent separation of diastereomers and conversion to N-methylbenzyl-alpha-amino acid thioesters via sulfenylation and Pummerer rearrangement maintains high or complete retention of configuration, indicating the method's effectiveness in producing enantiopure compounds .

Stereocontrolled Synthesis of 2,3-Diaminobutanoic Acids

The synthesis of 2,3-diaminobutanoic acids represents another area of interest due to their structural similarity to 2-amino-3-methyl-3-sulfinobutanoic acid. A reported method for their synthesis involves the nucleophilic addition of methylmagnesium bromide to differentially protected nitrones derived from L-serine. The choice of protecting groups in the starting nitrone is crucial for controlling the stereochemistry of the reaction. This method provides a straightforward approach to synthesizing 2,3-diaminobutanoic acids, which could potentially be applied to the synthesis of related compounds, such as 2-amino-3-methyl-3-sulfinobutanoic acid .

科学研究应用

在不对称合成和生物活性化合物中的应用

- 手性亚磺胺(包括 2-氨基-3-甲基-3-亚磺基丁酸的衍生物)的一个重要应用是手性氨基膦酸的不对称合成。这些酸在多个领域都很重要,并已用于合成生物活性化合物,如 2-氨基-3-膦基丙酸和 2-氨基-4-膦基丁酸 (Łyżwa & Mikołajczyk, 2014)。

参与神经毒素的生物合成

- 对非编码二氨基单羧酸(包括与 2-氨基-3-甲基-3-亚磺基丁酸相似的结构)的研究表明,它们在蓝藻物种中分布广泛。这些化合物由于其神经毒性,在环境和生物学研究中具有重要意义 (Nunn & Codd, 2017)。

在酶促反应中的作用

- 催化涉及 2-氨基-3-甲基-3-亚磺基丁酸衍生物的反应的 L-异亮氨酸双加氧酶的酶学特性对于产生各种修饰氨基酸至关重要。这项研究突出了该酶在不同类型的氧化反应中的作用,包括含硫 L-氨基酸的亚磺氧化 (Hibi 等人,2011 年)。

光谱和结构研究

- 与 2-氨基-3-甲基-3-亚磺基丁酸在结构上相关的化合物的光谱和结构研究为它们作为非线性光学材料的潜力提供了见解。此类研究对于理解这些化合物的反应性和相互作用至关重要 (Vanasundari 等人,2018 年)。

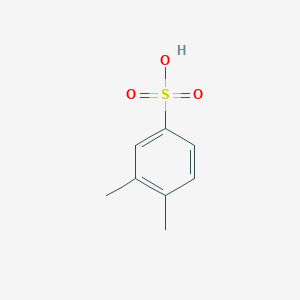

催化应用

- 使用 2-氨基-3-甲基-3-亚磺基丁酸衍生物设计的磺酸官能化疏水介孔生物炭在各种催化反应中显示出有希望的结果。这种新方法提高了酯化和酯交换等反应中的催化效率和选择性,这在生物柴油生产中很重要 (Zhong 等人,2019 年)。

生物和环境传感

- 2-氨基-3-甲基-3-亚磺基丁酸的衍生物已用于设计固态 ESIPT(激发态分子内质子转移)荧光致变色分子。这些分子可以响应各种类型的有机碱和胺,使其在传感生物学上重要的分子中很有用 (Nakane 等人,2018 年)。

安全和危害

属性

IUPAC Name |

2-amino-3-methyl-3-sulfinobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S/c1-5(2,11(9)10)3(6)4(7)8/h3H,6H2,1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIZNTHNFAOGAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)S(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-methyl-3-sulfinobutanoic acid | |

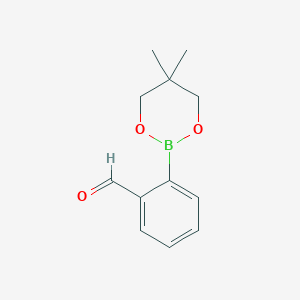

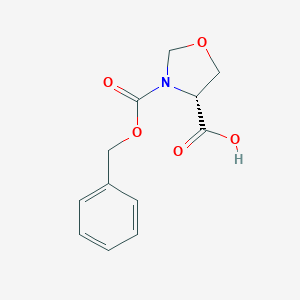

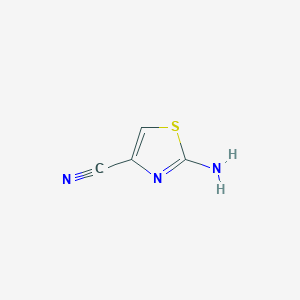

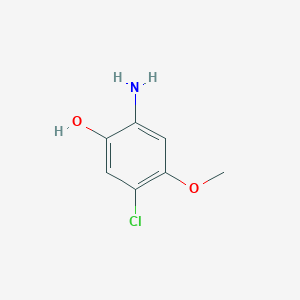

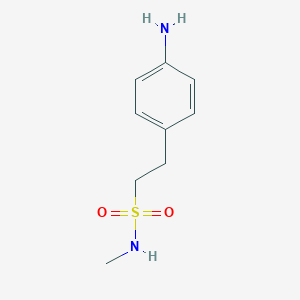

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

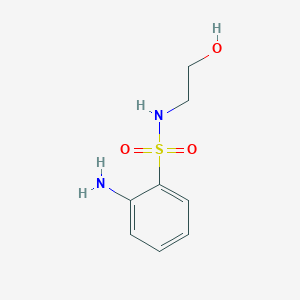

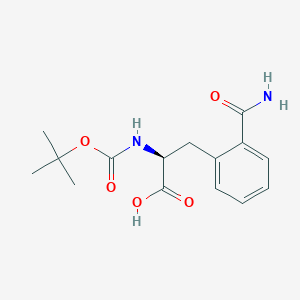

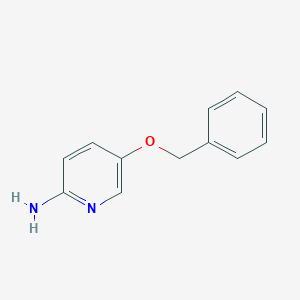

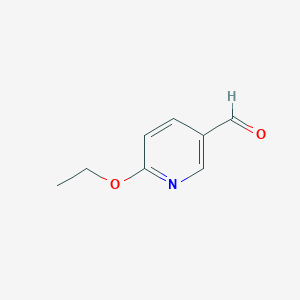

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(2-Amino-ethyl)-phenyl]-acetic acid](/img/structure/B113391.png)